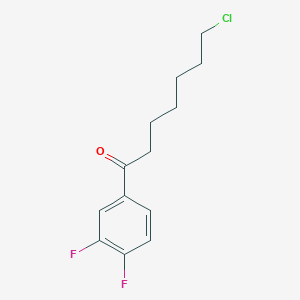

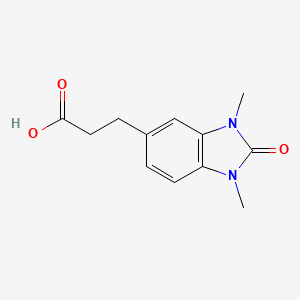

7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While none of the papers directly address the synthesis of 7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane, they do provide information on the synthesis of structurally related compounds. For example, the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole involved 1,3-dipolar cycloaddition, which is a common synthetic route for heterocyclic compounds . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques and theoretical calculations. For instance, the equilibrium geometry and vibrational wavenumbers of a pyrazole derivative were computed using density functional theory (DFT) . Such computational methods could also be used to predict the molecular structure of this compound.

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions of this compound specifically. However, they do explore the reactivity of related compounds. For example, the palladium-catalyzed hydrogenolysis of halogenated bicycloheptanes shows regioselectivity in the cleavage of the cyclopropane ring . This information could be relevant when considering the reactivity of the halogenated heptane structure in this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound have been investigated. For instance, the antioxidant and antimicrobial activities of a chlorophenyl isoxazole were determined, and its non-linear optical (NLO) behavior was examined . These studies provide a foundation for understanding the potential properties of this compound, such as its optical properties and biological activities.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity Studies :

- A study by Satheeshkumar et al. (2017) focused on synthesizing similar compounds and analyzing their molecular structure and chemical reactivity using quantum chemical methods. This research contributes to understanding the chemical behavior of such compounds.

Enzymatic Process Development for Chiral Intermediates :

- Guo et al. (2017) developed an enzymatic process for transforming a related compound into a chiral alcohol, which is vital for synthesizing Ticagrelor, an acute coronary syndrome treatment. This work, detailed in their paper, showcases the application of 7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane derivatives in medicinal chemistry (Guo et al., 2017).

Catalytic Hydrogenolysis Investigations :

- The research by Isogai et al. (1986) explored the catalytic hydrogenolysis of similar fluorine-containing compounds. Their findings contribute to a deeper understanding of the reactions involving such chemicals (Isogai et al., 1986).

Investigations in Organic Synthesis :

- Jenneskens et al. (1986) investigated the flash vacuum thermolysis of related chloro compounds. This type of research is critical for understanding the thermal behavior of organic compounds (Jenneskens et al., 1986).

Quantum Chemical Calculations on Molecular Properties :

- Heiss et al. (2007) conducted a study involving quantum chemical calculations to understand the molecular properties of fluorine and chlorine-containing compounds, which contributes to the comprehension of the electronic properties of such molecules (Heiss et al., 2007).

Synthetic Methodologies for Pharmaceutically Relevant Compounds :

- The synthesis of Ethyl 7-Chloro-2-oxoheptylate by Xin-zhi (2006), an intermediate in cilastatin production, highlights the importance of this compound in pharmaceutical synthesis (Xin-zhi, 2006).

Exploration of Fluorinated Compounds in Organic Chemistry :

- Nakamura and Uneyama (2007) explored the synthesis of fluorinated styrenes, demonstrating the broader utility of fluorinated compounds in organic synthesis (Nakamura & Uneyama, 2007).

Propriétés

IUPAC Name |

7-chloro-1-(3,4-difluorophenyl)heptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClF2O/c14-8-4-2-1-3-5-13(17)10-6-7-11(15)12(16)9-10/h6-7,9H,1-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSAYBFWEFYREX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCCCCCl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645169 |

Source

|

| Record name | 7-Chloro-1-(3,4-difluorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898761-57-4 |

Source

|

| Record name | 7-Chloro-1-(3,4-difluorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)

![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)